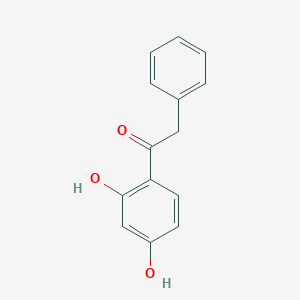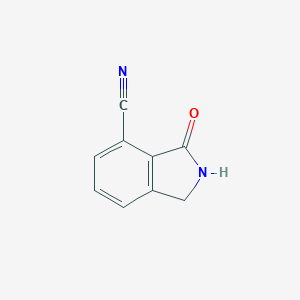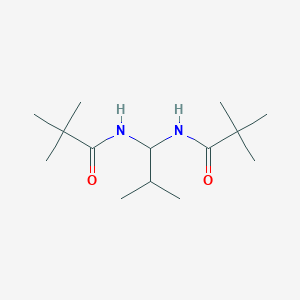
Ibdpa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IBDPA, or Isobutylmethylxanthine, is a chemical compound that has been used extensively in scientific research for its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This increase in cAMP levels has been shown to have a variety of biochemical and physiological effects, making IBDPA a valuable tool in the study of cellular signaling pathways and other related fields.
Mécanisme D'action
The mechanism of action of IBDPA involves its ability to inhibit the enzyme phosphodiesterase, which is responsible for the breakdown of Ibdpa. By inhibiting this enzyme, IBDPA increases intracellular levels of Ibdpa, leading to a variety of downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of IBDPA are numerous and varied. Some of the most notable effects include increased gene expression and protein synthesis, increased cell proliferation, and enhanced immune function. Additionally, IBDPA has been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using IBDPA in lab experiments is its ability to increase Ibdpa levels in a controlled and precise manner. Additionally, IBDPA is relatively inexpensive and easy to obtain, making it a valuable tool for researchers on a budget. However, there are also some limitations to using IBDPA in lab experiments. For example, its effects can be highly dependent on the specific cell type being studied, and it may not be effective in all cell types.
Orientations Futures
There are many potential future directions for research involving IBDPA. Some possible areas of interest include further study of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of various diseases and conditions. Additionally, there is potential for research into the development of more selective and specific phosphodiesterase inhibitors, which could have a variety of applications in the field of cellular signaling research.
In conclusion, IBDPA is a valuable tool for scientific research in the field of cellular signaling and related areas. Its ability to increase intracellular Ibdpa levels has a variety of biochemical and physiological effects, making it a versatile and useful tool for researchers. While there are limitations to its use, there are also many potential future directions for research involving IBDPA, making it a promising area of study for years to come.
Méthodes De Synthèse
IBDPA can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. However, the most common and efficient method of synthesis involves the reaction of isobutylamine with the methyl ester of xanthine in the presence of a catalyst such as hydrochloric acid.
Applications De Recherche Scientifique
IBDPA has been used extensively in scientific research, particularly in the study of cellular signaling pathways and related fields. Its ability to increase Ibdpa levels has been shown to have a variety of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Propriétés
Numéro CAS |
139416-20-9 |
|---|---|
Nom du produit |
Ibdpa |
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
N-[1-(2,2-dimethylpropanoylamino)-2-methylpropyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H28N2O2/c1-9(2)10(15-11(17)13(3,4)5)16-12(18)14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18) |
Clé InChI |
WVJLEJNAJZPAHH-UHFFFAOYSA-N |
SMILES |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
SMILES canonique |
CC(C)C(NC(=O)C(C)(C)C)NC(=O)C(C)(C)C |
Synonymes |
IBDPA N-isobutylidenedipivalamide tBuCO-Val psi(NH-CO)NH(t)Bu |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



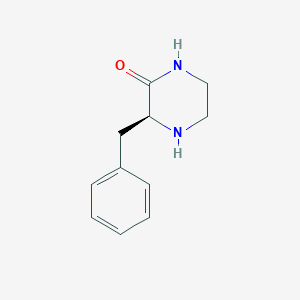
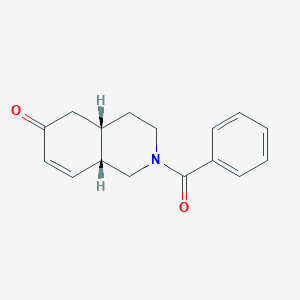
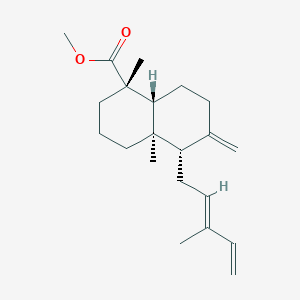
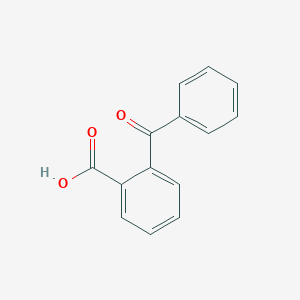
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)

![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
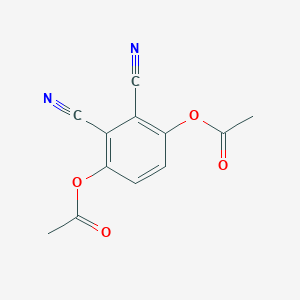
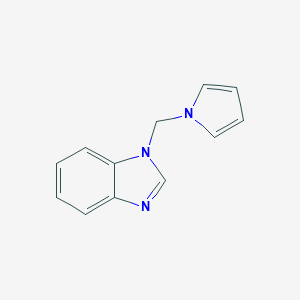
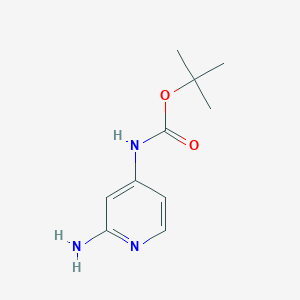
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
